molecular formula C12H23NO3 B3382855 Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate CAS No. 374794-70-4

Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

Cat. No. B3382855
Key on ui cas rn: 374794-70-4
M. Wt: 229.32 g/mol
InChI Key: FVYZBHWNTWWQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105507B2

Procedure details

1,1-Dimethylethyl 4-oxo-1-piperidinecarboxylate (10.1 g, 50.7 mmol) in tetrahydrofuran (40 mL) was added dropwise over 30 minutes to a stirred, cooled (0° C.) solution of ethyl magnesium bromide (1.0M in tetrahydrofuran, 50.7 mL, 50.7 mmol) in tetrahydrofuran (30 mL). The mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was poured into saturated aqueous ammonium chloride (150 mL) and extracted with ethyl acetate (2×150 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with 3:1 isohexane:ethyl acetate, to give the title compound (8.5 g, 73%). m/z (ES+) 230 (M+1).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50.7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH2:15]([Mg]Br)[CH3:16].[Cl-].[NH4+]>O1CCCC1>[CH2:15]([C:2]1([OH:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50.7 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 3:1 isohexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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